molecular formula C17H28O2 B037765 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene CAS No. 60526-81-0

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

Cat. No. B037765
CAS RN: 60526-81-0
M. Wt: 264.4 g/mol
InChI Key: MYYOUJBZUGHFNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene often involves palladium-catalyzed cross-coupling reactions. For instance, dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes were prepared through palladium-catalyzed double cross-coupling reactions of diiododimethoxybenzenes, followed by reduction processes (Shimizu, Takeda, Higashi, & Hiyama, 2011). These methodologies highlight the synthetic approaches that could be adapted for the synthesis of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, demonstrating the importance of palladium-catalyzed reactions in constructing complex benzene derivatives.

Molecular Structure Analysis

The molecular structure of benzene derivatives, including those similar to 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the structure, spectroscopy, and theoretical calculations on related compounds were investigated to understand their molecular geometry and electronic properties (Li, Geng, He, & Cui, 2013). These studies are crucial for elucidating the molecular structure of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene and understanding its electronic structure and behavior.

Chemical Reactions and Properties

Chemical reactions involving benzene derivatives can lead to a wide range of products, depending on the substituents and reaction conditions. For instance, the catalytic hydrogenation of certain benzene derivatives has been explored, showing how reaction conditions can significantly influence the products' formation (Jelčić, Samardžić, & Zrnčević, 2016). These insights into catalytic hydrogenation and other reactions are valuable for understanding the reactivity of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene.

Physical Properties Analysis

The physical properties of benzene derivatives are influenced by their molecular structure. Studies on similar compounds have examined their photophysical properties, showing how structural differences can affect properties like fluorescence (Shimizu, Takeda, Higashi, & Hiyama, 2011). Such analyses are essential for predicting the behavior of 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene in various environments and applications.

Chemical Properties Analysis

The chemical properties of benzene derivatives, including reactivity, stability, and interactions with other molecules, are key areas of research. For example, the synthesis and properties of 1,3,5-tris(dimesitylboryl)benzene highlight the impact of substituents on the compound's reactivity and interactions (Okada, Sugawa, & Oda, 1992). Understanding these chemical properties is crucial for applications involving 1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene, providing insights into its potential uses and limitations.

Scientific Research Applications

Liquid Crystal Research

  • Methylene-linked Liquid Crystal Dimers and the Twist-bend Nematic Phase : Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and others, explores their transitional properties, including the formation of a twist-bend nematic phase due to the bent geometry of the dimers. This study contributes to the understanding of liquid crystal phases and their potential applications in display technologies and materials science (Henderson & Imrie, 2011).

Supramolecular Chemistry

  • Benzene-1,3,5-tricarboxamide as a Versatile Ordering Moiety : Benzene-1,3,5-tricarboxamide (BTA) demonstrates importance in supramolecular chemistry for its self-assembly into one-dimensional structures, utilized in nanotechnology, polymer processing, and biomedical applications. This highlights the utility of benzene derivatives in creating novel materials with specific functionalities (Cantekin, de Greef, & Palmans, 2012).

Chemical Synthesis and Material Science

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives : The synthesis of benzoxazoles, which are important in medicinal chemistry and material science, can be enhanced using microwave-assisted techniques. This approach is more efficient than conventional methods, indicating the role of innovative synthesis techniques in advancing research and applications of chemical compounds (Özil & Menteşe, 2020).

Antimicrobial and Anticancer Agents

  • Natural Function and Structural Modification of Climacostol : Climacostol, a ciliate secondary metabolite, shows promising antimicrobial and anticancer properties. The synthesis of climacostol and its analogues for pharmacological applications reflects the potential of naturally derived compounds in drug development (Buonanno et al., 2020).

Safety And Hazards

While specific safety and hazard information for “1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene” is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-6-7-8-9-10-17(2,3)14-11-15(18-4)13-16(12-14)19-5/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYOUJBZUGHFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209270
Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxy-5-(2-methyloctan-2-yl)benzene

CAS RN

60526-81-0
Record name 1-(1,1-Dimethylheptyl)-3,5-dimethoxybenzene
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Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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Record name 5-(1,1-dimethylheptyl)-1,3-dimethoxybenzene
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Record name 5-(1,1-Dimethylheptyl)-1,3-dimethoxybenzene
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